
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide is a chemical compound with a complex structure that includes a hydroxy group, multiple methyl groups, and a sulfinyl group attached to a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the hexanamide backbone, followed by the introduction of the hydroxy group and the sulfinyl group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfinyl group may produce a sulfide.
Scientific Research Applications
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound to study reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development, particularly for its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and sulfinyl groups play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfonyl)hexanamide
- 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)pentanamide
Uniqueness
Compared to similar compounds, 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide has unique structural features that influence its chemical reactivity and potential applications. The specific arrangement of functional groups in this compound allows for distinct interactions and reactions that are not observed in its analogs.
Properties
CAS No. |
89209-09-6 |
|---|---|
Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-hydroxy-N,N,5-trimethyl-2-(4-methylphenyl)sulfinylhexanamide |
InChI |
InChI=1S/C16H25NO3S/c1-11(2)10-14(18)15(16(19)17(4)5)21(20)13-8-6-12(3)7-9-13/h6-9,11,14-15,18H,10H2,1-5H3 |
InChI Key |
NKBAWXVERZCATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(C(CC(C)C)O)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



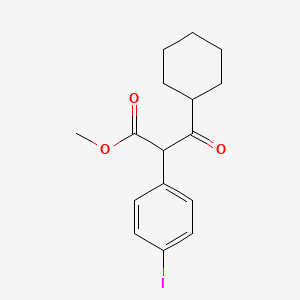
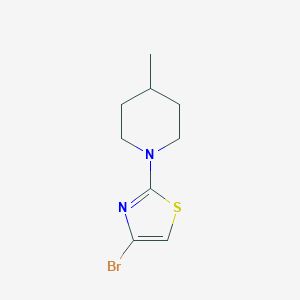
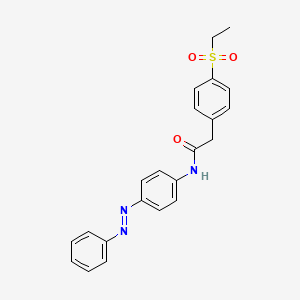
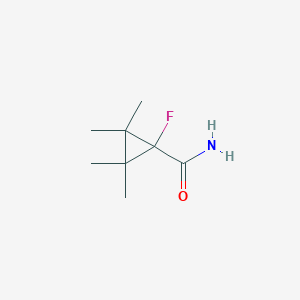

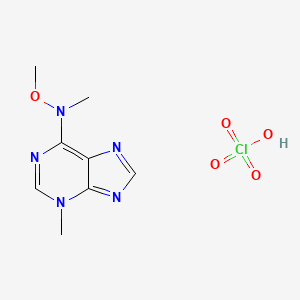
![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)

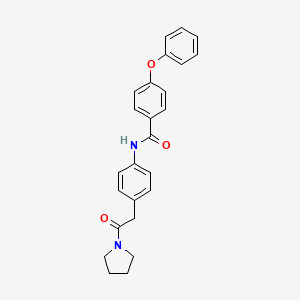
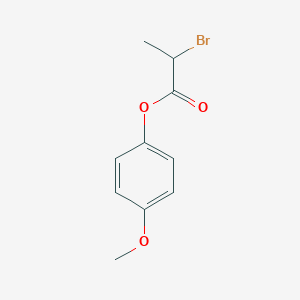
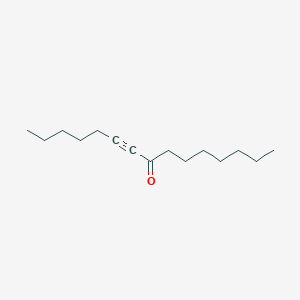
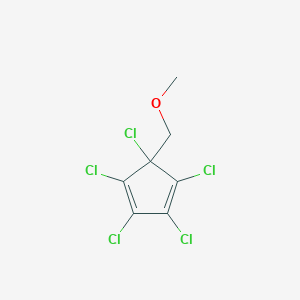
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
